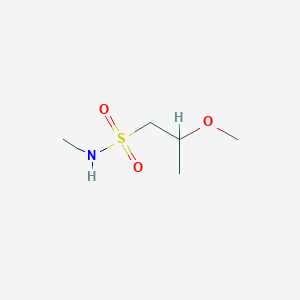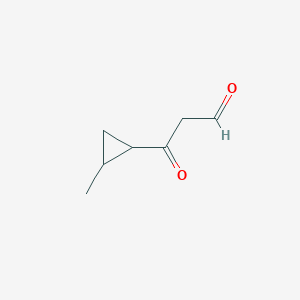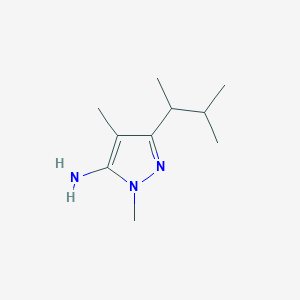![molecular formula C12H18N2O B13075606 4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
4-[(Pentan-2-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pentan-2-yl)amino]benzamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. This compound is used primarily in research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentan-2-yl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pentan-2-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-[(Pentan-2-yl)amino]benzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(Pentan-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, benzamide derivatives are known to interact with enzymes and receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[(Pentan-2-yl)amino]benzamide include:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
This compound is unique due to its specific structure, which includes a pentan-2-yl group attached to the amine. This structural feature may confer unique properties and reactivity compared to other benzamide derivatives.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(pentan-2-ylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-4-9(2)14-11-7-5-10(6-8-11)12(13)15/h5-9,14H,3-4H2,1-2H3,(H2,13,15) |
Clave InChI |
OCEPBGLCPRYIGY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
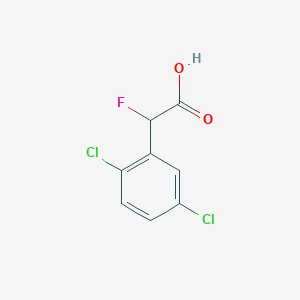
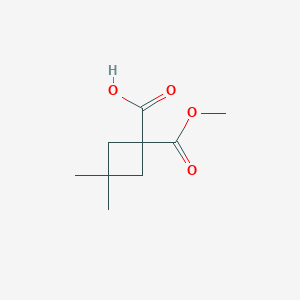
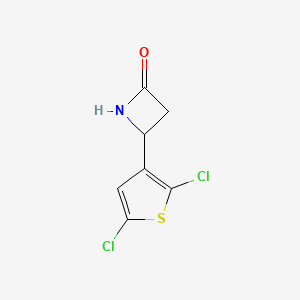


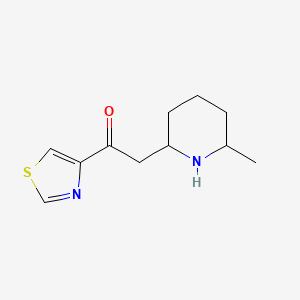
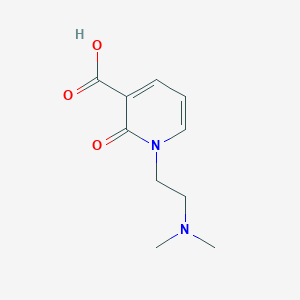
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
